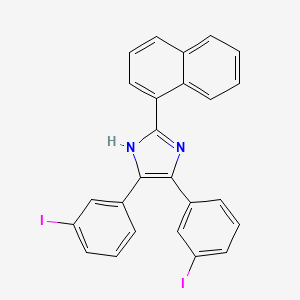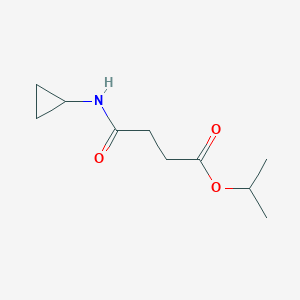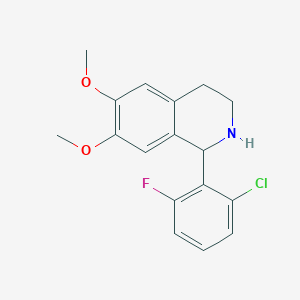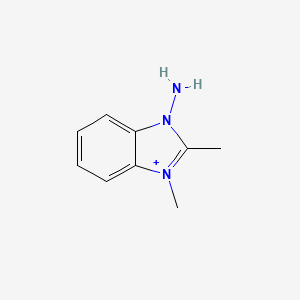![molecular formula C15H28N2 B15008336 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine is a complex organic compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine typically involves multi-step organic reactions. One common method starts with the functionalization of adamantane, followed by the introduction of aminomethyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced reactors and continuous flow systems can optimize the reaction conditions, reducing the production time and cost. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Wissenschaftliche Forschungsanwendungen
2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.
Wirkmechanismus
The mechanism of action of 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine involves its interaction with specific molecular targets. The adamantane structure allows it to fit into unique binding sites, influencing various biochemical pathways. The aminomethyl groups can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with a single amine group.
2-Adamantanone: An adamantane derivative with a ketone functional group.
3,5-Dimethyladamantane: An adamantane derivative with two methyl groups.
Uniqueness
2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine stands out due to its combination of aminomethyl and dimethyl groups, which confer unique chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C15H28N2 |
|---|---|
Molekulargewicht |
236.40 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)-5,7-dimethyl-1-adamantyl]ethanamine |
InChI |
InChI=1S/C15H28N2/c1-12-5-13(2)7-14(6-12,3-4-16)10-15(8-12,9-13)11-17/h3-11,16-17H2,1-2H3 |
InChI-Schlüssel |
QYAAPDQUHMGQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CN)CCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B15008254.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)


![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)

![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)
![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15008340.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)
